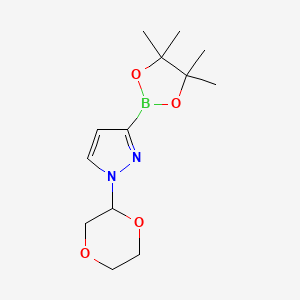
3-Ethynyl-5-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-5-isopropylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with an ethynyl group at the third position and an isopropyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-isopropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the catalytic alkylation of pyridine with methanol and dimethyl ether under high-pressure conditions can yield 3-isopropylpyridine . Subsequently, the ethynylation of 3-isopropylpyridine can be performed using ethynylating agents such as acetylene or its derivatives under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is a common method for synthesizing this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethynyl-5-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the pyridine ring.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-5-isopropylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-5-isopropylpyridine involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Ethynylpyridine: Similar structure but lacks the isopropyl group.
3-Isopropylpyridine: Similar structure but lacks the ethynyl group.
3,5-Lutidine: Contains two methyl groups instead of ethynyl and isopropyl groups.
Uniqueness: 3-Ethynyl-5-isopropylpyridine is unique due to the presence of both ethynyl and isopropyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H11N |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
3-ethynyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C10H11N/c1-4-9-5-10(8(2)3)7-11-6-9/h1,5-8H,2-3H3 |
InChI-Schlüssel |
XWHDUCLGEZJOLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=CC(=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


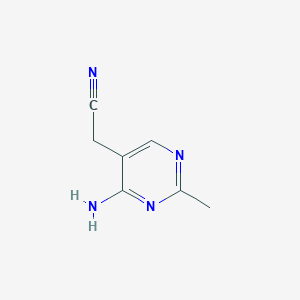
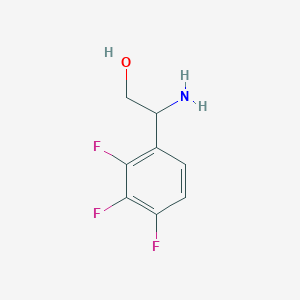
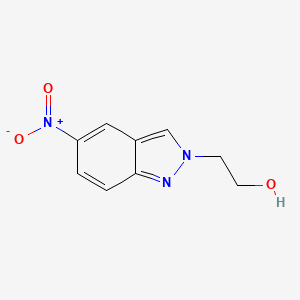
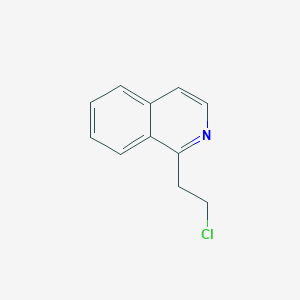
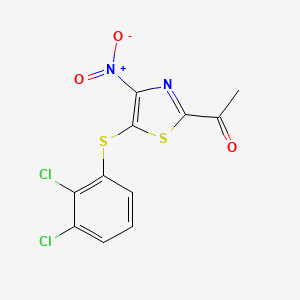

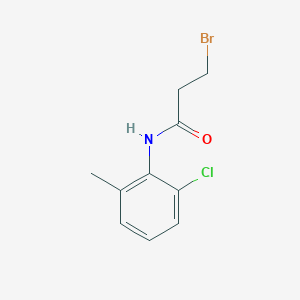
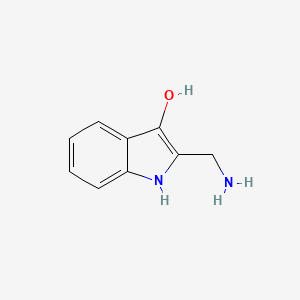

![6-Chloro-1-methylpyrrolo[1,2-a]pyrazine](/img/structure/B12968612.png)
![spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)

